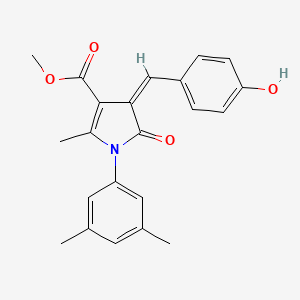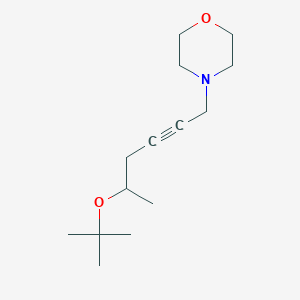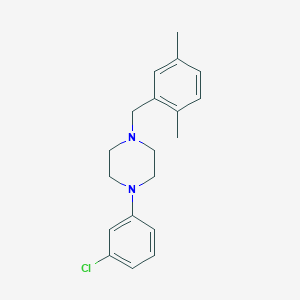![molecular formula C20H25NO6 B5133061 4-[4-(1-naphthyloxy)butyl]morpholine oxalate](/img/structure/B5133061.png)
4-[4-(1-naphthyloxy)butyl]morpholine oxalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[4-(1-naphthyloxy)butyl]morpholine oxalate, commonly known as NBOMe, is a synthetic psychedelic drug that belongs to the phenethylamine family. It is a potent and highly selective agonist of the 5-HT2A receptor, which is responsible for regulating mood, perception, and cognition. NBOMe was first synthesized in 2003 by a team of researchers led by Ralf Heim at the Free University of Berlin. Since then, it has gained popularity among drug users and researchers alike due to its unique properties and potential therapeutic applications.
作用机制
NBOMe exerts its effects on the brain by binding to and activating the 5-HT2A receptor, which is a subtype of the serotonin receptor. This results in the modulation of various neurotransmitters, including dopamine, norepinephrine, and acetylcholine. The exact mechanism by which NBOMe produces its psychedelic effects is still not fully understood, but it is believed to involve the activation of the prefrontal cortex, which is responsible for higher-order cognitive functions such as decision-making and working memory.
Biochemical and Physiological Effects:
NBOMe has been shown to produce a wide range of biochemical and physiological effects, including changes in heart rate, blood pressure, and body temperature. It has also been shown to produce alterations in perception, mood, and cognition, which are characteristic of psychedelic drugs. Additionally, NBOMe has been shown to have analgesic properties, making it a potential candidate for the treatment of chronic pain.
实验室实验的优点和局限性
NBOMe has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has a high potency, making it useful for studying the effects of psychedelic drugs on the brain. Additionally, NBOMe has a high selectivity for the 5-HT2A receptor, which allows for the isolation of its effects from other neurotransmitter systems. However, NBOMe also has several limitations, including its potential for abuse and its unknown long-term effects on the brain.
未来方向
There are several potential future directions for research on NBOMe. One area of interest is the development of novel therapeutic agents based on the structure of NBOMe. Another area of interest is the investigation of the long-term effects of NBOMe on the brain, particularly with regard to its potential for inducing neurotoxicity. Additionally, further research is needed to better understand the mechanism by which NBOMe produces its psychedelic effects, which could lead to the development of new treatments for mood disorders and other psychiatric conditions.
合成方法
The synthesis of NBOMe involves the condensation of 4-bromo-2,5-dimethoxyphenethylamine with 1-naphthalenol in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with morpholine and oxalic acid to yield the final product in the form of a white crystalline powder. The synthesis of NBOMe is relatively simple and can be carried out using standard laboratory equipment.
科学研究应用
NBOMe has been the subject of extensive scientific research due to its potential therapeutic applications. It has been shown to have a wide range of effects on the brain, including the modulation of serotonin levels, which is believed to play a crucial role in the treatment of mood disorders such as depression and anxiety. Additionally, NBOMe has been shown to have analgesic properties, making it a potential candidate for the treatment of chronic pain.
属性
IUPAC Name |
4-(4-naphthalen-1-yloxybutyl)morpholine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2.C2H2O4/c1-2-8-17-16(6-1)7-5-9-18(17)21-13-4-3-10-19-11-14-20-15-12-19;3-1(4)2(5)6/h1-2,5-9H,3-4,10-15H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTKWNRBKZPVYFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCCOC2=CC=CC3=CC=CC=C32.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[4-({[2-(2-methoxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)phenyl]acetic acid](/img/structure/B5132992.png)
![2-(benzylamino)-3-{[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5132993.png)



![N-[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3,4,5-triethoxybenzamide](/img/structure/B5133051.png)

![1-(2,4-dichlorobenzoyl)-N-[3-(methylthio)phenyl]-4-piperidinecarboxamide](/img/structure/B5133058.png)
![N-({1-[(2-isopropyl-1,3-thiazol-4-yl)carbonyl]-3-piperidinyl}methyl)-3,5-dimethoxybenzamide](/img/structure/B5133063.png)
![2-[(2-fluorobenzoyl)amino]-N-(4-methylphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5133066.png)
![3-[4-(2-fluorobenzoyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B5133068.png)
![5-[4-(allyloxy)-3-iodo-5-methoxybenzylidene]-1-(2,4-dichlorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5133070.png)
![methyl 4-{5-[(methyl{[1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}amino)methyl]-1,2,4-oxadiazol-3-yl}benzoate](/img/structure/B5133072.png)